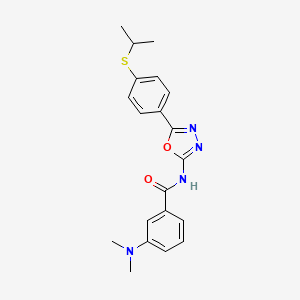

3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring, which is further substituted with a dimethylamino group and an isopropylthio phenyl group

Properties

IUPAC Name |

3-(dimethylamino)-N-[5-(4-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13(2)27-17-10-8-14(9-11-17)19-22-23-20(26-19)21-18(25)15-6-5-7-16(12-15)24(3)4/h5-13H,1-4H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTOYZVKERIBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The dimethylamino group can be introduced via nucleophilic substitution reactions, while the isopropylthio group can be added through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the oxadiazole ring may engage in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Examples include:

- 3-(dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- 3-(dimethylamino)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

The uniqueness of 3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Biological Activity

Synthesis of the Compound

The synthesis of 3-(dimethylamino)-N-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves several key steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of appropriate hydrazides with carboxylic acids or their derivatives.

- Substitution Reactions : The introduction of the isopropylthio group and dimethylamino functionalities is achieved via nucleophilic substitution methods.

- Final Coupling : The final product is obtained by coupling the synthesized oxadiazole with a substituted benzamide.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, it was evaluated against human melanoma (SK-MEL-1) and leukemia (U-937) cell lines using an MTT assay to determine IC50 values. The results indicated that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.

The mechanism behind its anticancer activity appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, characterized by caspase activation and PARP cleavage.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, leading to increased subG1 populations in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary evaluations suggest that this compound may also possess antimicrobial activity. Studies have shown varying degrees of inhibition against bacterial strains, indicating a broader spectrum of biological activity.

Study on Anticancer Activity

A detailed study was conducted to evaluate the compound's efficacy against a panel of cancer cell lines. The findings illustrated that compounds with similar structural motifs showed enhanced activity when substituents were optimized for electronic and steric effects.

Key Findings:

- Compounds with electron-donating groups at specific positions on the aromatic ring demonstrated improved potency.

- Structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring could significantly impact biological activity.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound, where it was tested against both Gram-positive and Gram-negative bacteria. The results indicated promising activity, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step organic reactions, including cyclization of thiosemicarbazides to form the oxadiazole ring and coupling reactions for benzamide attachment. Key steps include:

- Reagent Selection : Use dehydrating agents (e.g., POCl₃) for oxadiazole formation and coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Reaction Conditions : Maintain temperatures between 70–90°C during cyclization and employ refluxing in aprotic solvents (e.g., dioxane or DMF) to enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization from ethanol-DMSO mixtures to isolate high-purity products .

Advanced Question: What strategies can be used to modify the compound’s structure to enhance its pharmacological profile?

Methodological Answer:

Structural modifications should target pharmacophores while preserving the oxadiazole-benzamide scaffold:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to improve metabolic stability .

- Heterocycle Replacement : Replace the isopropylthio group with morpholine or piperazine rings to modulate solubility and target affinity .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the oxadiazole’s 5-position for enhanced bioactivity .

Validation requires computational docking (e.g., AutoDock Vina) to predict binding affinity changes and iterative SAR studies .

Basic Question: What analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, focusing on oxadiazole (δ 8.1–8.3 ppm) and benzamide (δ 7.5–7.8 ppm) signals .

- HRMS : Validate molecular weight with <2 ppm error .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across similar oxadiazole derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) for cross-study comparisons .

- Metabolite Profiling : Conduct LC-MS to identify degradation products or active metabolites that may influence activity .

- Structural Characterization : Compare crystallographic data or DFT calculations to confirm if subtle conformational changes (e.g., oxadiazole ring puckering) alter bioactivity .

Basic Question: What in vitro models are suitable for initial evaluation of this compound’s biological activity?

Methodological Answer:

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 16 µg/mL considered active) .

- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via SRB assays .

- Enzyme Inhibition : Assess COX-2 or α-glucosidase inhibition at 10–100 µM concentrations .

Advanced Question: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR or PARP-1) to identify key binding residues .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on oxadiazole) using Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME or pkCSM to optimize logP (2–3) and reduce hepatotoxicity risk .

Basic Question: What are the critical stability parameters for this compound under storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C recommended for room-temperature storage) .

- Photostability : Store in amber vials; monitor UV-Vis spectra after 72-hour light exposure .

- Hydrolytic Stability : Test pH-dependent degradation (pH 1–13) via HPLC to identify labile bonds (e.g., amide) .

Advanced Question: How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cells .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD < 1 µM indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.